3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride
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Overview
Description
3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride typically involves the reaction of 6-bromoquinazoline with 3-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may possess different pharmacological properties and applications .
Scientific Research Applications
3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may exert its effects by binding to certain receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-one
- 3-(4-acetylphenyl)-6-bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one
Uniqueness
3-[(6-bromoquinazolin-4-yl)amino]benzoic Acid Hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a quinazoline core with a benzoic acid moiety makes it a valuable compound for various scientific and medicinal applications .
Properties
IUPAC Name |
3-[(6-bromoquinazolin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2.ClH/c16-10-4-5-13-12(7-10)14(18-8-17-13)19-11-3-1-2-9(6-11)15(20)21;/h1-8H,(H,20,21)(H,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHYNQVTYDWOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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